1,5-Dibromopentane-d4

Description

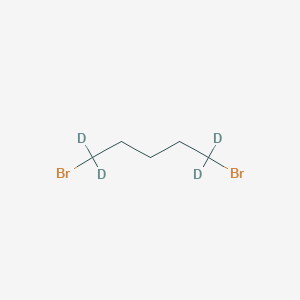

Structure

3D Structure

Properties

IUPAC Name |

1,5-dibromo-1,1,5,5-tetradeuteriopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Br2/c6-4-2-1-3-5-7/h1-5H2/i4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBODDUNKEPPBKW-CQOLUAMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCBr)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCC([2H])([2H])Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1,5-Dibromopentane-d4: A Technical Guide to Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and synthetic applications of 1,5-Dibromopentane-d4. This deuterated compound is a valuable building block in organic synthesis, particularly for isotopic labeling studies and the development of novel pharmaceutical agents.

Chemical and Physical Properties

This compound is the deuterated analog of 1,5-Dibromopentane, where the four hydrogen atoms on the terminal carbons (C1 and C5) are replaced with deuterium.[1] This isotopic substitution results in a higher molecular weight compared to its non-deuterated counterpart and makes it a useful tool in mechanistic studies and as an internal standard.[2] The key physical and chemical properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₆D₄Br₂ | [1] |

| Molecular Weight | 233.97 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | ~1.688 g/cm³ | [1] |

| Boiling Point | ~224°C | [1] |

| Melting Point | -34°C | [1][4] |

| Flash Point | 79°C | [1] |

| Isotopic Enrichment | ≥ 99 atom % D | [5] |

| Solubility | Reported as miscible with water; slightly miscible with chloroform and benzene.[1] |

Note: The reported miscibility with water is atypical for haloalkanes. Generally, compounds of this class exhibit low solubility in water and high solubility in non-polar organic solvents.[6]

Molecular Structure and Identification

The structure of this compound consists of a five-carbon chain with bromine atoms attached to the first and fifth carbon atoms. The deuterium atoms are specifically located at these same terminal positions.

Caption: Molecular structure of 1,5-Dibromopentane-1,1,5,5-d4.

Table 2: Structural Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | 1,5-dibromo-1,1,5,5-tetradeuteriopentane | [3] |

| SMILES | [2H]C([2H])(CCCC([2H])([2H])Br)Br | [3] |

| InChI | InChI=1S/C5H10Br2/c6-4-2-1-3-5-7/h1-5H2/i4D2,5D2 | [3] |

| InChIKey | IBODDUNKEPPBKW-CQOLUAMGSA-N | [3] |

| CAS Number | 1219803-90-3 | [3] |

Chemical Reactivity and Applications

As a bifunctional alkyl halide, this compound is a versatile reagent in organic synthesis. The bromine atoms are good leaving groups, making the compound susceptible to nucleophilic substitution and elimination reactions.[1][6]

Key Applications:

-

Isotopic Labeling: It is widely used in NMR spectroscopy to study molecular dynamics and as a tracer to elucidate reaction mechanisms.[1][2]

-

Synthesis of Complex Molecules: It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][4][7] The non-deuterated form is used to produce spirocyclic pyrrolidones and is an intermediate for the analgesic drug dezocine.[8][9]

-

Grignard Reagent Formation: Like its non-deuterated analog, it can react with magnesium to form a di-Grignard reagent, which is a powerful tool for creating new carbon-carbon bonds.[1][10]

-

Cyclization Reactions: The two terminal bromine atoms make it an excellent precursor for forming five- or six-membered cyclic compounds through reactions with dinucleophiles.[6] For example, it reacts with aniline to form 1-phenylpiperidine.[11]

Caption: Synthetic pathways utilizing this compound.

Experimental Protocols

Detailed experimental procedures for the synthesis and analysis of this compound are crucial for its effective use in research.

The synthesis of this compound can be achieved through various methods, including the bromination of deuterated pentane or by using deuterated reagents.[1] A common laboratory-scale synthesis for the non-deuterated analog involves the ring-opening of tetrahydropyran with hydrobromic acid, which could be adapted using deuterated starting materials.

Example Protocol: Ring-Opening of Tetrahydropyran (for non-deuterated 1,5-Dibromopentane)

-

Apparatus Setup: A 500 mL round-bottom flask is equipped with a reflux condenser.

-

Reagent Addition: To the flask, add 250 g of 48% hydrobromic acid, followed by the slow addition of 75 g of concentrated sulfuric acid. Finally, add 21.5 g of redistilled tetrahydropyran.

-

Reaction: The mixture is gently heated to reflux and maintained for 3 hours.

-

Workup: After cooling to room temperature, the lower organic layer containing the product is separated.

-

Purification: The organic layer is washed sequentially with a saturated sodium carbonate solution and water. It is then dried over anhydrous calcium chloride.

-

Isolation: The final product is isolated by distillation under reduced pressure, collecting the fraction at 104-106°C (2.53 kPa).

To synthesize the d4 analog, a similar procedure could potentially be employed starting with tetrahydropyran-2,2,6,6-d4.

Characterization of this compound relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the structure and isotopic purity of the compound.

-

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.[12]

-

¹H NMR Acquisition: Acquire a proton NMR spectrum. The spectrum is expected to show signals corresponding to the protons on the central three methylene groups (-CH₂-). The signals for the protons at the C1 and C5 positions will be absent due to deuteration.

-

¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. The spectrum will show three signals for the five carbon atoms. The signals for the deuterated carbons (C1 and C5) will appear as multiplets due to C-D coupling and will have significantly lower intensity compared to the protonated carbons.

-

Data Analysis: Analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the structure.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and confirm the incorporation of deuterium.

-

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into a mass spectrometer, typically using a gas chromatography (GC-MS) or direct infusion method.

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI).

-

Data Acquisition: Acquire the mass spectrum.

-

Data Analysis: The molecular ion peak (M+) should correspond to the calculated mass of C₅H₆D₄Br₂ (233.97 g/mol ), taking into account the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).[3] This will be approximately 4 mass units higher than the non-deuterated analog (229.94 g/mol ).[13] The fragmentation pattern can also provide structural information.

-

References

- 1. Buy 1,5-Dibromopentane-1,1,5,5-d4 (EVT-1212266) | 1219803-90-3 [evitachem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 1,5-Dibromopentane-1,1,5,5-d4 | C5H10Br2 | CID 12231137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. Page loading... [wap.guidechem.com]

- 7. nbinno.com [nbinno.com]

- 8. 1,5-Dibromopentane | 111-24-0 | Benchchem [benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. nbinno.com [nbinno.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. spectrabase.com [spectrabase.com]

- 13. Pentane, 1,5-dibromo- [webbook.nist.gov]

1,5-Dibromopentane-d4 physical properties and specifications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, specifications, and reactive characteristics of 1,5-Dibromopentane-d4. This deuterated analog of 1,5-dibromopentane is a valuable tool in various research and development applications, particularly in mechanistic studies and as a labeled internal standard.

Core Physical and Chemical Properties

This compound, also known by its IUPAC name 1,5-dibromo-1,1,5,5-tetradeuteriopentane, is a colorless to light yellow liquid.[1] The strategic placement of deuterium atoms at the terminal carbons provides a stable isotopic label for tracing the molecule through chemical reactions and biological systems. A summary of its key physical and chemical properties is presented below.

| Property | Value |

| Molecular Formula | C₅H₆D₄Br₂ |

| Molecular Weight | 233.97 g/mol [2] |

| CAS Number | 1219803-90-3[2] |

| Appearance | Colorless to light yellow liquid[1] |

| Density | ~1.688 g/cm³[1] |

| Boiling Point | ~224°C[1] |

| Melting Point | -34°C[1] |

| Flash Point | 79°C[1] |

Specifications

Commercial preparations of this compound are typically available with high isotopic enrichment, ensuring minimal interference from the non-deuterated species in sensitive analytical applications.

| Specification | Typical Value |

| Isotopic Enrichment | ≥ 99 atom % D[3][4] |

| Chemical Purity | ≥ 97% |

Safety and Handling

| Hazard Category | Description | Precautionary Statements |

| Skin Irritation | Causes skin irritation[5][6] | Wash skin thoroughly after handling. Wear protective gloves.[7] |

| Eye Irritation | Causes serious eye irritation[5][6] | Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |

| Combustibility | Combustible liquid[8] | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[7] |

Disclaimer: The safety information provided is based on the non-deuterated analogue and should be used as a guideline. Always consult the specific Safety Data Sheet provided by the supplier before handling this compound.

Experimental Protocols and Reactivity

Detailed experimental protocols for the synthesis and reactions of this compound are not extensively published. However, the reactivity of this compound is governed by the two carbon-bromine bonds, and it is expected to undergo reactions typical of alkyl halides.[1] Methodologies for the synthesis of the non-deuterated 1,5-dibromopentane can be adapted for its deuterated counterpart, likely by starting with a deuterated precursor.

General Synthetic Approaches for 1,5-Dibromopentane (Adaptable for d4-variant)

1. From 1,5-Pentanediol:

-

Reagents: 1,5-Pentanediol, 48% hydrobromic acid (HBr), and concentrated sulfuric acid (H₂SO₄).[4]

-

Procedure Outline:

-

Cool a solution of 48% HBr in an ice bath.

-

Slowly add concentrated H₂SO₄ with stirring.

-

Add 1,5-pentanediol dropwise to the cold solution.

-

After a period of standing, heat the reaction mixture.

-

Separate the lower organic layer, wash with water and sodium carbonate solution, and dry.[4]

-

Purify by distillation.

-

2. From Tetrahydropyran:

-

Reagents: Tetrahydropyran, 48% hydrobromic acid (HBr), and concentrated sulfuric acid (H₂SO₄).[4]

-

Procedure Outline:

-

Combine 48% HBr and concentrated H₂SO₄ in a flask.

-

Add tetrahydropyran and reflux the mixture.

-

After cooling, separate the lower dibromide layer.

-

Purify the product as described in the previous method.[4]

-

To synthesize this compound, one would need to start with the appropriately deuterated 1,5-pentanediol or tetrahydropyran.

Key Reactions of this compound

The presence of two bromine atoms allows for a range of synthetic transformations.[1]

-

Nucleophilic Substitution (SN2): The primary carbon-bromine bonds are susceptible to backside attack by nucleophiles, leading to the displacement of the bromide ions.[1] This can occur once or twice, allowing for the synthesis of both symmetrical and asymmetrical products.[1]

-

Grignard Reagent Formation: Reaction with magnesium metal in an ether solvent can form a di-Grignard reagent. This intermediate is a powerful tool for carbon-carbon bond formation.[1]

-

Cyclization Reactions: Intramolecular reactions with a suitable dinucleophile can lead to the formation of five- or six-membered rings.[1]

Logical Relationships of this compound

The following diagram illustrates the key attributes and relationships of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. 1,5-Dibromopentane synthesis - chemicalbook [chemicalbook.com]

- 4. 1,5-dibromopentane , Hive Methods Discourse [chemistry.mdma.ch]

- 5. 1,5-Dibromopentane | C5H10Br2 | CID 8100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lobachemie.com [lobachemie.com]

- 7. 1,5-Dibromopentane SDS - Download & Subscribe for Updates [sdsmanager.com]

- 8. fishersci.com [fishersci.com]

The Role of 1,5-Dibromopentane-d4 in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical and pharmaceutical research, the strategic use of isotopically labeled compounds is paramount for achieving accuracy, precision, and deeper mechanistic insights. Among these, deuterated molecules play a pivotal role. This technical guide delves into the core applications of 1,5-Dibromopentane-d4, a deuterated analog of 1,5-Dibromopentane, providing a comprehensive overview of its use as an internal standard in quantitative analysis and its potential as a tracer in metabolic studies.

Core Applications of this compound

This compound is the deuterium-labeled version of 1,5-Dibromopentane.[1] The primary applications of this compound in a research setting are as a tracer and, more commonly, as an internal standard for quantitative analyses using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The incorporation of deuterium atoms imparts a greater molecular weight without significantly altering the chemical properties of the molecule, making it an ideal reference compound.[2]

Table 1: Properties of 1,5-Dibromopentane-1,1,5,5-d4

| Property | Value |

| Chemical Formula | BrCD₂(CH₂)₃CD₂Br |

| Molecular Weight | 233.97 g/mol [3][4] |

| CAS Number | 1219803-90-3[3] |

| Isotopic Enrichment | ≥99 atom % D[3] |

| Synonyms | 1,5-Pentanedibromide-d4; Pentamethylene bromide-d4; Pentamethylene dibromide-d4 |

This compound as an Internal Standard

The most prevalent use of this compound is as an internal standard in quantitative analytical methods. An ideal internal standard is a compound that is chemically similar to the analyte but can be distinguished by the analytical instrument.[5] Deuterated compounds are excellent internal standards because their chemical and physical properties are very similar to their non-deuterated counterparts, but they have a distinct mass, allowing for their separate detection by a mass spectrometer.[6]

Quantitative Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

In GC-MS, an internal standard is added in a known concentration to both the calibration standards and the unknown samples.[6] It helps to correct for variations in sample preparation, injection volume, and instrument response.[6]

This protocol provides a general framework for the use of this compound as an internal standard for the quantification of a hypothetical halogenated analyte in a water sample.

1. Preparation of Solutions:

-

Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol or hexane) in a Class A volumetric flask.[6]

-

Internal Standard Working Solution (e.g., 10 µg/mL): Dilute the stock solution with the appropriate solvent to achieve the desired concentration. The final concentration of the internal standard should be comparable to the expected concentration of the analyte.[6]

-

Calibration Standards: Prepare a series of calibration standards containing the analyte of interest at various known concentrations. Spike each calibration standard with a constant amount of the this compound working solution.[6]

2. Sample Preparation (Liquid-Liquid Extraction):

-

To a 100 mL water sample, add a known amount of the this compound working solution.[6]

-

Add a suitable extraction solvent (e.g., dichloromethane or hexane).

-

Shake the mixture vigorously for 2 minutes and allow the layers to separate.

-

Collect the organic layer.

-

Dry the organic extract over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.[6]

3. GC-MS Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Typical GC Parameters:

-

Column: Appropriate for the separation of halogenated compounds (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.[7]

-

Oven Temperature Program: Optimized to achieve good separation of the analyte and internal standard.

-

-

Typical MS Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for both the analyte and this compound.

-

4. Data Analysis:

-

Calculate the Relative Response Factor (RRF) from the calibration standards using the following equation:

-

RRF = (AreaAnalyte / AreaIS) * (ConcentrationIS / ConcentrationAnalyte)

-

-

Determine the concentration of the analyte in the unknown samples using the calculated RRF.

Quantitative Analysis using Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful technique for determining the concentration or purity of a substance. The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[8] Using an internal standard of known purity and concentration allows for the accurate quantification of an analyte.

This protocol outlines the steps for determining the purity of a synthesized compound using this compound as an internal standard.

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the analyte into a clean, dry vial.

-

Accurately weigh approximately 5-10 mg of this compound into the same vial.

-

Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6) in a high-quality NMR tube.

2. NMR Data Acquisition:

-

Instrument: High-field NMR spectrometer (≥ 400 MHz), preferably with a cryoprobe for higher sensitivity.[8]

-

Locking and Shimming: Lock on the deuterium signal of the solvent and shim the magnetic field to achieve high resolution and good lineshape.

-

Key Acquisition Parameters:

-

Pulse Angle: Use a 90° pulse.

-

Relaxation Delay (D1): This is a critical parameter and should be set to at least 5 times the longest T1 relaxation time of the signals of interest (both analyte and standard) to ensure full relaxation. A conservative value of 30-60 seconds is often used if T1 values are unknown.[9]

-

Number of Scans (NS): Sufficient scans should be acquired to obtain a good signal-to-noise ratio.

-

3. Data Processing and Analysis:

-

Apply Fourier transform, phase correction, and baseline correction to the Free Induction Decay (FID).

-

Integrate a well-resolved signal for the analyte that corresponds to a known number of protons.

-

Integrate the signal for this compound. Since the deuterium atoms replace protons at the 1 and 5 positions, the remaining proton signals of the pentane backbone can be used for quantification.

-

Calculate the purity of the analyte using the following equation:

Purity (%) = (IAnalyte / IStd) * (NStd / NAnalyte) * (MWAnalyte / MWStd) * (mStd / mAnalyte) * PurityStd

Where:

-

I = Integrated signal area

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

PurityStd = Purity of the internal standard

-

Potential Use of this compound in Metabolic Studies

Deuterated compounds are valuable tools in metabolic research as tracers to elucidate biosynthetic pathways and study the metabolic fate of drugs.[10][11] The deuterium label allows researchers to follow the molecule and its metabolites through biological systems. While specific studies detailing the use of this compound as a metabolic tracer are not widely reported in general literature, its structure lends itself to potential applications in studying the metabolism of alkyl halides or in the synthesis of more complex deuterated molecules for such studies.

The principle behind using a deuterated tracer is that the deuterium atoms act as a "heavy" label that can be detected by mass spectrometry. By administering the deuterated compound to a biological system (e.g., cell culture, animal model), researchers can then analyze biological samples (e.g., plasma, urine, tissue extracts) to identify the parent compound and any metabolites containing the deuterium label. This helps in understanding metabolic pathways, identifying sites of metabolism, and assessing the rate of metabolic conversion.[12]

For instance, if this compound were used in a hypothetical metabolic study, it could be administered to a model organism. Subsequent analysis of biological fluids and tissues by LC-MS/MS would search for the parent molecule and potential deuterated metabolites, which might include hydroxylated or further functionalized derivatives.

Conclusion

This compound is a valuable tool for researchers in chemistry and drug development. Its primary and well-established application is as a high-purity internal standard for accurate and precise quantification in GC-MS and qNMR analyses. While its direct use as a metabolic tracer may be less common, the principles of isotopic labeling suggest its potential in specialized metabolic studies or as a building block for more complex deuterated probes. The detailed protocols and workflows provided in this guide offer a framework for the effective implementation of this compound in a research setting, ultimately contributing to the generation of high-quality, reliable data.

References

- 1. 1,5-Dibromopentane synthesis - chemicalbook [chemicalbook.com]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. 1,5-Dibromopentane-1,1,5,5-d4 | C5H10Br2 | CID 12231137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. agilent.com [agilent.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. benchchem.com [benchchem.com]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 12. mdpi.com [mdpi.com]

1,5-Dibromopentane-d4 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,5-Dibromopentane-d4, a deuterated analog of 1,5-Dibromopentane. This document outlines its chemical properties, primary applications in research, and clarifies its role as an analytical tool rather than a therapeutic agent.

Core Compound Data

This compound is a stable isotope-labeled compound valuable in quantitative analytical studies. Its physical and chemical properties are summarized below.

| Property | Value | Citations |

| CAS Number | 1219803-90-3 | [1][2][3] |

| Molecular Weight | 233.97 g/mol | [1][2][3][4] |

| Molecular Formula | C₅H₆D₄Br₂ | [1] |

| Synonyms | 1,5-Dibromopentane-1,1,5,5-d4, 1,5-Pentanedibromide-d4, 1,5-Dibromo-1,1,5,5-tetradeuteriopentane | [1][3][4] |

| Isotopic Enrichment | 99 atom % D | [4] |

For comparison, the non-deuterated form, 1,5-Dibromopentane, has a CAS number of 111-24-0 and a molecular weight of 229.94 g/mol [5].

Primary Applications and Methodologies

The primary application of this compound is as an internal standard in quantitative analysis using mass spectrometry (MS) and nuclear magnetic resonance (NMR) techniques.[1] The deuterium labeling provides a distinct mass difference from the endogenous or non-labeled analyte, allowing for precise quantification while maintaining nearly identical chemical and physical behavior.

Experimental Protocol: Use as an Internal Standard in Mass Spectrometry

A typical experimental workflow for using this compound as an internal standard in a quantitative assay (e.g., by GC-MS or LC-MS) is outlined below. This protocol is a generalized representation and would require optimization for specific analytes and matrices.

-

Preparation of Standard Solutions:

-

Prepare a stock solution of the non-labeled analyte (1,5-Dibromopentane or a related compound) of a known concentration in a suitable solvent (e.g., methanol, acetonitrile).

-

Prepare a separate stock solution of the internal standard, this compound, also of a known concentration.

-

-

Calibration Curve Preparation:

-

Create a series of calibration standards by spiking a constant, known amount of the this compound internal standard solution into a set of solutions containing varying, known concentrations of the non-labeled analyte.

-

This results in samples with a fixed internal standard concentration and a range of analyte concentrations.

-

-

Sample Preparation:

-

To the unknown sample (e.g., a biological matrix extract or an environmental sample), add the same known amount of the this compound internal standard solution as was added to the calibration standards.

-

-

Analytical Measurement:

-

Analyze the calibration standards and the unknown samples by the chosen mass spectrometry method (e.g., LC-MS/MS).

-

Monitor at least one specific mass transition for the analyte and one for the internal standard.

-

-

Data Analysis:

-

For each injection, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Plot the peak area ratio (y-axis) against the analyte concentration (x-axis) for the calibration standards to generate a calibration curve.

-

Determine the concentration of the analyte in the unknown sample by interpolating its measured peak area ratio on the calibration curve.

-

The use of an internal standard corrects for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the quantification.

Caption: Workflow for quantitative analysis using an internal standard.

Inapplicability to Signaling Pathways and Drug Development

It is critical for researchers to understand that this compound is an analytical reagent, not a pharmacologically active substance. The request for information on its role in signaling pathways or its application in drug development (as a therapeutic agent) is not applicable for the following reasons:

-

Biological Activity: Simple alkyl halides like 1,5-Dibromopentane are not known to have specific interactions with biological signaling pathways in the manner of a drug or signaling molecule. They are generally considered to be chemically reactive compounds without specific receptor targets.

-

Purpose of Deuteration: The inclusion of deuterium (a stable, heavy isotope of hydrogen) is intended to alter the mass of the molecule for detection by a mass spectrometer.[1] While deuteration can sometimes affect the metabolic profile of a drug (the "kinetic isotope effect"), in this context, its sole purpose is to serve as a stable, non-radioactive tracer and standard for analytical quantification.[1]

Therefore, diagrams of signaling pathways or detailed protocols related to its therapeutic development are not relevant to this compound. Its utility in drug development is confined to its role in analytical methods that support pharmacokinetic and metabolic studies of actual drug candidates.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Buy 1,5-Dibromopentane-1,1,5,5-d4 (EVT-1212266) | 1219803-90-3 [evitachem.com]

- 3. 1,5-Dibromopentane-1,1,5,5-d4 | C5H10Br2 | CID 12231137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. 1,5-Dibromopentane | C5H10Br2 | CID 8100 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of Deuterated 1,5-Dibromopentane: A Technical Guide to Precursors and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic pathways and precursors for the preparation of deuterated 1,5-dibromopentane. The strategic incorporation of deuterium into pharmaceutical candidates can offer significant advantages, including modified metabolic profiles and enhanced pharmacokinetic properties. This document details the core synthetic strategies, starting from commercially viable materials, and provides adapted experimental protocols for laboratory application.

Introduction

Deuterated 1,5-dibromopentane is a valuable building block in medicinal chemistry and drug development. It serves as an isotopically labeled intermediate for synthesizing more complex molecules where deuterium labeling is desired for mechanistic studies or to leverage the kinetic isotope effect to improve drug stability and efficacy. The primary challenge in its synthesis lies in the efficient and selective incorporation of deuterium into the pentane backbone prior to bromination. This guide focuses on the most logical and chemically sound precursor-based approaches.

The dominant strategy involves the preparation of a deuterated C5 diol, which is then converted to the target dibromide. The most common precursor for 1,5-pentanediol is glutaric acid or its derivatives, making deuterated glutaric acid the logical starting point for this synthesis.

Synthetic Pathways and Precursor Analysis

Two primary pathways are proposed for the synthesis of fully deuterated 1,5-dibromopentane (1,5-dibromopentane-d10). Both pathways converge on the key intermediate, 1,5-pentanediol-d12, which is subsequently brominated.

Pathway 1: Synthesis from Deuterated Glutaric Acid

This is the most direct and controllable pathway. It begins with the synthesis of glutaric acid-d6, followed by its reduction to 1,5-pentanediol-d12, and subsequent bromination.

Caption: Synthesis of Deuterated 1,5-Dibromopentane from Glutaric Acid.

-

Step 1: H/D Exchange: Glutaric acid is subjected to hydrogen-deuterium exchange to replace the six protons on the carbon backbone. This is typically achieved by heating in deuterium oxide (D₂O), potentially with an acid or base catalyst, under pressure to facilitate the exchange of the α- and β-protons.[1][2][3]

-

Step 2: Reduction: The resulting glutaric acid-d6 is reduced to 1,5-pentanediol-d12. A powerful deuterated reducing agent, such as lithium aluminum deuteride (LiAlD₄), is required for this transformation.[4][5] This step reduces the two carboxylic acid groups and introduces four additional deuterium atoms, leading to a fully deuterated carbon-oxygen backbone.

-

Step 3: Bromination: The deuterated diol is converted to 1,5-dibromopentane-d10 using a standard bromination procedure, typically with hydrobromic acid (HBr) and a dehydrating agent like sulfuric acid.[6]

Pathway 2: Synthesis from Deuterated 1,3-Dibromopropane

An alternative pathway involves building the C5 chain from a deuterated C3 precursor. This method is analogous to a standard synthesis of glutaric acid.[7][8]

Caption: Synthesis via C3 Deuterated Precursor.

This pathway starts with a commercially available or synthesized deuterated C3 fragment, 1,3-dibromopropane-d6. This is converted to glutaronitrile-d6, which is then hydrolyzed to yield glutaric acid-d6. From this point, the synthesis converges with Pathway 1.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the key transformations. Data for deuterated compounds are often not published with high frequency; therefore, yields for analogous non-deuterated reactions are provided for reference and are expected to be comparable.

Table 1: Synthesis of Deuterated Precursors

| Reaction | Starting Material | Product | Reagents | Typical Yield (non-deuterated) | Isotopic Purity | Reference |

|---|---|---|---|---|---|---|

| H/D Exchange | Glutaric Acid | Glutaric Acid-d6 | D₂O, Heat/Pressure | N/A | >98% (Expected) | [1][3] |

| Reduction | Glutaric Acid | 1,5-Pentanediol | LiAlH₄, Ether, H₃O⁺ | 90-95% (from ester) | >98% (Expected with LiAlD₄) | [9][10] |

| Cyanation | 1,3-Dibromopropane | Glutaronitrile | KCN, H₂O/EtOH | 80-90% | N/A | [8] |

| Hydrolysis | Glutaronitrile | Glutaric Acid | HCl (conc.), H₂O | 83-85% | N/A |[8] |

Table 2: Final Bromination Step

| Reaction | Starting Material | Product | Reagents | Typical Yield | Reference |

|---|---|---|---|---|---|

| Bromination | 1,5-Pentanediol | 1,5-Dibromopentane | 48% HBr, H₂SO₄ | ~88% | [11] |

| Bromination | Tetrahydropyran | 1,5-Dibromopentane | 48% HBr, H₂SO₄ | 80-82% |[11] |

Experimental Protocols

The following protocols are adapted from established, reliable procedures (e.g., from Organic Syntheses) for the non-deuterated analogues. Standard laboratory safety procedures should be followed at all times.

Protocol 1: Synthesis of Glutaric Acid-d6 via H/D Exchange (Proposed)

This protocol is based on general principles of H/D exchange for carboxylic acids with activated methylene protons.[1][2][3]

-

Apparatus: High-pressure steel autoclave with a stirrer.

-

Reagents:

-

Glutaric Acid: 50 g

-

Deuterium Oxide (D₂O, 99.8%): 250 mL

-

(Optional) Catalyst: Pd/C or acid/base catalyst.

-

-

Procedure:

-

Place glutaric acid and D₂O into the autoclave.

-

Seal the vessel and heat with stirring to 180-200 °C for 24-48 hours. The pressure will increase significantly.

-

Cool the autoclave to room temperature and carefully vent.

-

Remove the D₂O under reduced pressure to recover the deuterated glutaric acid.

-

To increase isotopic purity, this process can be repeated one or two more times with fresh D₂O.

-

The final product should be dried thoroughly under high vacuum. Isotopic incorporation should be confirmed by ¹H NMR (disappearance of signals at ~1.9 and ~2.4 ppm) and Mass Spectrometry.

-

Protocol 2: Reduction of Glutaric Acid-d6 to 1,5-Pentanediol-d12 (Adapted)

This protocol is adapted from the standard LiAlH₄ reduction of dicarboxylic acids or their esters.[4][5][12] Caution: Lithium aluminum deuteride reacts violently with protic solvents like water. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).

-

Apparatus: Dry three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, under an inert atmosphere.

-

Reagents:

-

Glutaric Acid-d6: 27.6 g (0.2 mol)

-

Lithium Aluminum Deuteride (LiAlD₄): 18.5 g (0.44 mol)

-

Anhydrous Diethyl Ether or THF: 800 mL

-

Deuterium Oxide (D₂O): For workup

-

Dilute DCl in D₂O: For workup

-

-

Procedure:

-

Suspend LiAlD₄ in 400 mL of anhydrous ether in the reaction flask and cool in an ice bath.

-

Dissolve glutaric acid-d6 in 400 mL of anhydrous ether (gentle heating may be required) and add it slowly via the addition funnel to the stirred LiAlD₄ suspension. An initial evolution of D₂ gas will occur.

-

After the addition is complete, remove the ice bath and gently reflux the mixture for 4-6 hours.

-

Cool the reaction mixture again in an ice bath.

-

Workup (Caution: Highly Exothermic): Slowly and carefully add D₂O dropwise to quench the excess LiAlD₄. This should be done with vigorous stirring until the gas evolution ceases.

-

Add a 15% solution of DCl in D₂O to dissolve the gelatinous aluminum salts.

-

Separate the ether layer. Extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

The resulting crude 1,5-pentanediol-d12 can be purified by vacuum distillation.

-

Protocol 3: Bromination of 1,5-Pentanediol-d12 (Adapted)

This protocol is adapted directly from a well-established procedure for the synthesis of 1,5-dibromopentane.[11]

-

Apparatus: 500 mL three-necked flask fitted with a stirrer, reflux condenser, and a dropping funnel.

-

Reagents:

-

1,5-Pentanediol-d12: 23.2 g (0.2 mol)

-

48% Hydrobromic Acid (HBr): 170 g (1.0 mol)

-

Concentrated Sulfuric Acid (H₂SO₄): 130 g

-

-

Procedure:

-

Add the hydrobromic acid to the flask and cool in an ice bath.

-

Slowly and with continuous stirring, add the concentrated sulfuric acid.

-

To the resulting cold solution, add the 1,5-pentanediol-d12 dropwise from the addition funnel over 30-45 minutes, maintaining the temperature below 10 °C.

-

After addition, remove the ice bath, and gently heat the mixture to reflux for 3-4 hours.

-

Cool the mixture to room temperature. Transfer the mixture to a separatory funnel. The denser dibromide layer will be at the bottom.

-

Separate the lower organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and finally water again.

-

Dry the crude product over anhydrous calcium chloride.

-

Purify the 1,5-dibromopentane-d10 by vacuum distillation, collecting the fraction boiling at approximately 104-106 °C at 2.5 kPa (19 mmHg).

-

Conclusion

The synthesis of deuterated 1,5-dibromopentane is most reliably achieved through a multi-step sequence starting from glutaric acid. The key transformations involve a high-temperature H/D exchange to deuterate the carbon backbone, followed by a robust reduction using lithium aluminum deuteride to form the fully deuterated diol intermediate, 1,5-pentanediol-d12. The final step is a standard, high-yielding bromination. While specific literature on these exact deuterated compounds is scarce, the protocols provided, adapted from proven non-deuterated syntheses, offer a solid foundation for researchers to produce this valuable isotopically labeled building block. Verification of isotopic purity at each stage via NMR and mass spectrometry is critical to ensure the quality of the final product.

References

- 1. lpi.usra.edu [lpi.usra.edu]

- 2. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 3. US5733984A - Process for the preparation of a deuterated compound - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Bromination reactions with hydrogen bromide (bromoalkane synthesis from alcohols/bromoalkane synthesis via ether- or lactone-cleaving): Hydrogen bromide (2): Discussion series on bromination/iodination reactions 35 – Chemia [chemia.manac-inc.co.jp]

- 7. GLUTARIC ACID - Ataman Kimya [atamanchemicals.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. What are the uses and synthesis routes of 1,5-Pentanediol?_Chemicalbook [chemicalbook.com]

- 11. 1,5-Dibromopentane synthesis - chemicalbook [chemicalbook.com]

- 12. youtube.com [youtube.com]

Commercial Availability of 1,5-Dibromopentane-d4: A Technical Guide

For researchers, scientists, and professionals in drug development, the accessibility of isotopically labeled compounds is critical for a variety of applications, from mechanistic studies to pharmacokinetic analyses. This guide provides an in-depth overview of the commercial availability of 1,5-Dibromopentane-d4, a deuterated analog of 1,5-dibromopentane.

Compound Specifications

This compound is a specialized chemical reagent where four hydrogen atoms on the pentane chain have been replaced with deuterium. This isotopic labeling is typically at the 1 and 5 positions.

-

Molecular Formula: C₅H₆D₄Br₂

-

Molecular Weight: Approximately 233.97 g/mol

-

CAS Number: 1219803-90-3

The deuteration of this molecule allows it to be used as a tracer in mass spectrometry-based assays or as an internal standard in quantitative analyses.

Commercial Suppliers and Product Details

Several chemical suppliers offer this compound. The following table summarizes the available information from prominent vendors. Please note that availability and specifications are subject to change, and it is recommended to consult the suppliers directly for the most current information.

| Supplier | Catalog Number | Isotopic Enrichment | Purity | Available Quantities |

| CDN Isotopes | D-6071 | 99 atom % D[1][2] | Not specified | 0.1 g, 0.25 g[1] |

| MedChemExpress | HY-Y0727S | Not specified | Not specified | Inquire for details[3] |

| LGC Standards (incorporating Toronto Research Chemicals) | TRC-D425591 | Not specified | Not specified | Inquire for details |

Experimental Applications and Protocols

While specific, detailed experimental protocols for this compound are not broadly published, its primary application lies in its use as a stable isotope-labeled internal standard for gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) analysis. It can also be employed in synthetic organic chemistry to introduce a deuterated pentyl chain into a target molecule, enabling the study of reaction mechanisms or the metabolic fate of the resulting compound.

A general workflow for the procurement and utilization of this compound in a research setting is outlined in the diagram below.

Caption: A logical workflow for the procurement and experimental use of this compound.

This workflow highlights the key stages from identifying the research need to the final data analysis. Researchers should ensure proper handling and storage of the deuterated compound according to the supplier's recommendations to maintain its isotopic and chemical purity.

References

Navigating Isotopic Labeling: A Technical Guide to 1,5-Dibromopentane-d4 for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical research and development, the use of isotopically labeled compounds is a cornerstone for elucidating metabolic pathways, quantifying analytes with precision, and enhancing the pharmacokinetic profiles of drug candidates. Among these valuable tools, 1,5-Dibromopentane-d4 has emerged as a significant building block and internal standard. This in-depth technical guide provides a comprehensive overview of this compound, including its synthesis, spectroscopic characterization, and applications in cutting-edge research.

Core Properties and Supplier Information

This compound is a deuterated analog of 1,5-dibromopentane where four hydrogen atoms at the C1 and C5 positions are replaced with deuterium. This isotopic substitution provides a distinct mass signature, making it an invaluable tool in mass spectrometry-based assays.

A key supplier of this research chemical is CDN Isotopes. The specifications for their product are summarized below.

| Property | Value | Supplier |

| Product Name | 1,5-Dibromopentane-1,1,5,5-d4 | CDN Isotopes |

| Catalog Number | D-6071 | CDN Isotopes |

| Molecular Formula | BrCD₂(CH₂)₃CD₂Br | CDN Isotopes[1] |

| Molecular Weight | 233.97 g/mol | CDN Isotopes[1] |

| Isotopic Enrichment | 99 atom % D | CDN Isotopes[1] |

| CAS Number | 1219803-90-3 | CDN Isotopes[1] |

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound from commercial suppliers is often proprietary, a general synthetic approach can be inferred from established methods for the synthesis of its non-deuterated counterpart and general deuteration techniques. A plausible route involves the bromination of a deuterated diol precursor.

Conceptual Synthesis Pathway:

Caption: Conceptual synthesis of this compound.

Experimental Protocol (Adapted from non-deuterated synthesis):

A common method for synthesizing 1,5-dibromopentane is the reaction of 1,5-pentanediol with hydrobromic acid, often in the presence of a strong acid catalyst like sulfuric acid.[2] For the deuterated analog, the starting material would be pentane-1,5-diol-1,1,5,5-d4.

Materials:

-

Pentane-1,5-diol-1,1,5,5-d4

-

48% Hydrobromic acid

-

Concentrated Sulfuric Acid

-

Saturated sodium carbonate solution

-

Anhydrous calcium chloride

-

Octane (as solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, charge the deuterated diol and octane.

-

Add approximately 3 equivalents of 48% aqueous hydrobromic acid per hydroxyl group.

-

Heat the mixture in an oil bath to 145-150 °C with vigorous stirring.

-

Collect the aqueous layer from the Dean-Stark trap as the reaction proceeds.

-

After the theoretical amount of water has been collected, continue refluxing for several hours.

-

Cool the reaction mixture and separate the organic layer.

-

Wash the organic layer with saturated sodium carbonate solution and then with water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Remove the solvent under reduced pressure.

-

Purify the resulting this compound by vacuum distillation.

Spectroscopic Characterization

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to be significantly simplified compared to its non-deuterated analog. The signals corresponding to the protons on C1 and C5 would be absent due to deuterium substitution. The spectrum would primarily show signals for the protons on C2, C3, and C4. The splitting patterns would be influenced by the adjacent methylene groups. Deuterium nuclei do not produce signals in the same region as protons in ¹H NMR, leading to a cleaner spectrum.[3]

-

¹³C NMR: The carbon-13 NMR spectrum would show signals for all five carbon atoms. The signals for C1 and C5 would be triplets due to coupling with deuterium (spin I=1). The chemical shifts of C1 and C5 might also be slightly shifted upfield compared to the non-deuterated compound.

Expected ¹³C NMR Chemical Shifts (based on non-deuterated data):

| Carbon Atom | Expected Chemical Shift (ppm) | Expected Multiplicity |

| C1, C5 | ~33 | Triplet |

| C2, C4 | ~32 | Singlet (or complex) |

| C3 | ~25 | Singlet (or complex) |

3.2. Mass Spectrometry (MS)

The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br) and four deuterium atoms. The molecular ion peak (M⁺) region will be a cluster of peaks reflecting these isotopic distributions. The fragmentation pattern is expected to be similar to the non-deuterated compound, involving the loss of bromine radicals and fragmentation of the alkyl chain. However, the masses of the fragments containing the deuterated carbons will be shifted accordingly.

Predicted Molecular Ion Cluster:

| m/z | Isotopic Composition | Relative Abundance |

| 232 | C₅H₆D₄⁷⁹Br₂ | Low |

| 234 | C₅H₆D₄⁷⁹Br⁸¹Br | High |

| 236 | C₅H₆D₄⁸¹Br₂ | Low |

Applications in Research and Drug Development

The primary utility of this compound lies in its application as an internal standard in quantitative bioanalysis and as a tracer in metabolic studies.

4.1. Internal Standard in Quantitative Analysis

In techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled internal standard is crucial for accurate quantification.[4] this compound can be used as an internal standard for the analysis of 1,5-dibromopentane or structurally related compounds.

Workflow for using this compound as an Internal Standard:

Caption: Workflow for using a deuterated internal standard.

Experimental Protocol: Quantification of a Target Analyte using this compound as an Internal Standard

-

Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL). Prepare a series of working solutions by serial dilution.

-

Sample Preparation: To a known volume or weight of the sample (e.g., plasma, tissue homogenate), add a fixed amount of the this compound internal standard working solution.

-

Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the analyte and the internal standard from the sample matrix.

-

Analysis: Analyze the extracted sample by GC-MS or LC-MS. Monitor the specific mass transitions for both the analyte and this compound.

-

Quantification: Calculate the concentration of the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and the same fixed concentration of the internal standard.

4.2. Tracer in Metabolic Studies

Deuterated compounds are used to trace the metabolic fate of molecules in biological systems.[5] While 1,5-dibromopentane itself may not be a direct drug molecule, it can be used as a building block to synthesize more complex deuterated molecules. The deuterium labels allow researchers to follow the biotransformation of the parent compound and identify its metabolites. The kinetic isotope effect, where the C-D bond is stronger and breaks more slowly than a C-H bond, can also be exploited to investigate reaction mechanisms and improve the metabolic stability of drug candidates.[6][7]

Conceptual Metabolic Pathway Investigation:

Caption: Tracing the fate of a deuterated drug.

Conclusion

This compound is a valuable tool for researchers in the pharmaceutical and life sciences. Its well-defined isotopic labeling allows for precise quantification when used as an internal standard and provides a powerful means to trace metabolic pathways. While detailed, publicly available data on its synthesis and spectroscopic properties are limited, a sound understanding of its characteristics can be derived from the extensive knowledge of its non-deuterated counterpart and the principles of isotopic labeling. As the demand for more sophisticated analytical techniques in drug development continues to grow, the importance of high-quality deuterated reagents like this compound will undoubtedly increase.

References

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. 1,5-Dibromopentane synthesis - chemicalbook [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. Anaerobic Transformation of Alkanes to Fatty Acids by a Sulfate-Reducing Bacterium, Strain Hxd3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. benchchem.com [benchchem.com]

Technical Guide: 1,5-Dibromopentane-d4 Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling protocols for 1,5-Dibromopentane-d4. The information presented is compiled from various safety data sheets and chemical databases. It is crucial to note that while this guide addresses the deuterated form, much of the safety and handling information is extrapolated from its non-deuterated counterpart, 1,5-Dibromopentane, due to the limited availability of specific data for the deuterated compound. The primary difference lies in the isotopic substitution of hydrogen with deuterium, which is not expected to significantly alter the chemical's hazardous properties.

Section 1: Chemical and Physical Properties

This compound is a deuterated analog of 1,5-Dibromopentane. It is a valuable building block in organic synthesis, particularly for introducing a pentyl-d4 chain into molecules.[1] The physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₆D₄Br₂ | PubChem |

| Molecular Weight | 233.97 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 110 °C at 15 mmHg | [1][3] |

| Melting Point | -34 °C | [1][3] |

| Density | 1.688 g/mL at 25 °C | [3] |

| Refractive Index | 1.511 - 1.512 | [1][3] |

| Solubility | Insoluble in water; Soluble in benzene and chloroform | [3] |

| Vapor Density | 8 (Air = 1.0) | [4] |

Section 2: Hazard Identification and Safety Precautions

1,5-Dibromopentane is classified as a combustible liquid that is harmful if swallowed and causes skin and serious eye irritation.[4][5][6]

Hazard Statements:

-

H227: Combustible liquid.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[7]

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[4][8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][8]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4][8]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][8]

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.[7][8]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[7][8]

-

P403 + P235: Store in a well-ventilated place. Keep cool.[8]

-

P501: Dispose of contents/container to an approved waste disposal plant.[8]

Section 3: Experimental Protocols - Spill Response

In the event of a spill, a clear and methodical response is critical to ensure safety and minimize environmental contamination. The following workflow outlines the necessary steps for handling a this compound spill.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1,5-Dibromopentane-1,1,5,5-d4 | C5H10Br2 | CID 12231137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,5-Dibromopentane | 111-24-0 [chemicalbook.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. kscl.co.in [kscl.co.in]

- 6. fishersci.com [fishersci.com]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. 1,5-Dibromopentane SDS - Download & Subscribe for Updates [sdsmanager.com]

Isotopic Purity of 1,5-Dibromopentane-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methods and considerations for determining the isotopic purity of 1,5-Dibromopentane-d4. While specific batch data for this compound is not publicly available, this document outlines the synthesis, analytical methodologies, and data interpretation required for its characterization. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary framework to assess the isotopic enrichment of deuterated compounds.

Introduction

1,5-Dibromopentane is a versatile building block in organic synthesis, utilized in the production of polymers, pharmaceuticals, and agrochemicals.[1] Its deuterated analogue, this compound, is a valuable tool in mechanistic studies, as an internal standard in mass spectrometry-based quantitative analyses, and in the development of deuterated drugs to enhance their metabolic profiles.[2] The utility of deuterated compounds is directly linked to their isotopic purity, which is the measure of the percentage of the compound that is enriched with the desired isotope.

This guide will detail the common synthetic routes for preparing deuterated alkanes and the primary analytical techniques for determining isotopic enrichment: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Synthesis of this compound

The synthesis of this compound can be approached through several deuteration strategies. Given that 1,5-dibromopentane can be synthesized from 1,5-pentanediol or tetrahydropyran, a plausible route to the deuterated analogue would involve the use of a deuterated starting material or a deuteration step during the synthesis.[3][4]

One common method for introducing deuterium into alkanes is through the reduction of a suitable precursor with a deuterium source. For instance, the reduction of a di-unsaturated precursor or the dehalogenation of a polyhalogenated pentane in the presence of a deuterium donor are viable strategies.[5] Catalytic transfer deuteration of alkenes and alkynes has also emerged as a powerful technique for the selective synthesis of deuterated alkanes, often obviating the need for high-pressure deuterium gas.[6][7]

A potential synthetic pathway could involve the deuteration of a precursor diol, followed by bromination.

Illustrative Synthetic Protocol:

A two-step synthesis starting from a commercially available deuterated precursor provides a straightforward route.

-

Step 1: Deuteration of a Precursor. A suitable precursor, such as a pentane derivative with functional groups amenable to deuteration, would be subjected to a deuteration reaction. This could involve catalytic exchange with D₂O or reduction with a deuterating agent like sodium borodeuteride.

-

Step 2: Bromination. The resulting deuterated intermediate would then be converted to this compound. A common method for this transformation is the reaction with hydrobromic acid, often in the presence of a catalyst.[3]

Determination of Isotopic Purity

The accurate determination of isotopic purity is critical and is typically achieved using a combination of analytical techniques, primarily High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Mass Spectrometry

High-resolution mass spectrometry is a powerful tool for determining the isotopic distribution of a sample.[8][9] By analyzing the mass-to-charge ratio of the ions, the relative abundance of each isotopologue can be quantified.

Experimental Protocol:

-

Sample Preparation: The this compound sample is dissolved in a suitable solvent.

-

LC-MS Analysis: The sample is introduced into the mass spectrometer, often via liquid chromatography (LC) to ensure separation from any impurities.[8]

-

Data Acquisition: High-resolution mass spectra are acquired.

-

Data Analysis: The intensities of the peaks corresponding to the different isotopologues (d0 to d4, and potentially higher) are measured. The isotopic purity is calculated after correcting for the natural abundance of isotopes (e.g., ¹³C, ⁸¹Br).[9]

Data Presentation:

The results from a mass spectrometry analysis would be presented in a table summarizing the relative abundance of each isotopologue.

| Isotopologue | Measured m/z | Relative Abundance (%) |

| d0 (C₅H₁₀Br₂) | 227.91 | 0.5 |

| d1 (C₅H₉DBr₂) | 228.92 | 1.0 |

| d2 (C₅H₈D₂Br₂) | 229.92 | 2.5 |

| d3 (C₅H₇D₃Br₂) | 230.93 | 5.0 |

| d4 (C₅H₆D₄Br₂) | 231.93 | 91.0 |

Note: The data presented in this table is illustrative and does not represent actual experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the structure of the molecule and the position of the deuterium labels.[2] Both ¹H and ²H NMR can be used to assess isotopic purity. In ¹H NMR, the decrease in the integral of the proton signals at the deuterated positions is used to calculate the isotopic enrichment. In ²H NMR, the presence and integration of signals confirm the location and relative abundance of deuterium.

Experimental Protocol:

-

Sample Preparation: A solution of the this compound sample is prepared in a suitable NMR solvent.

-

¹H NMR Acquisition: A standard proton NMR spectrum is acquired. The integrals of the signals corresponding to the deuterated and non-deuterated positions are carefully measured.

-

²H NMR Acquisition: A deuterium NMR spectrum is acquired to confirm the positions of deuteration.

-

Data Analysis: The percentage of deuteration is calculated from the ¹H NMR integrals. For example, by comparing the integral of a signal from a deuterated position to a signal from a non-deuterated position (if one exists) or an internal standard.

Data Presentation:

NMR data for isotopic purity is often presented by stating the calculated enrichment at specific positions.

| Position of Deuteration | ¹H NMR Signal | Calculated Isotopic Enrichment (%) |

| C1, C5 | Disappearance of triplet | 98.5 |

| C2, C4 | Disappearance of multiplet | 97.0 |

| C3 | Unchanged multiplet | 0 |

Note: The data presented in this table is illustrative and does not represent actual experimental results.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the synthesis and analysis of this compound.

Caption: Synthetic workflow for this compound.

Caption: Analytical workflow for isotopic purity determination.

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. 1,5-Dibromopentane synthesis - chemicalbook [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Catalytic Transfer Deuteration and Hydrodeuteration: Emerging Techniques to Selectively Transform Alkenes and Alkynes to Deuterated Alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Catalytic Transfer Deuteration and Hydrodeuteration: Emerging Techniques to Selectively Transform Alkenes and Alkynes to Deuterated Alkanes: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 8. almacgroup.com [almacgroup.com]

- 9. researchgate.net [researchgate.net]

Technical Guide: 1,5-Dibromopentane-d4 in Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,5-Dibromopentane-d4, a deuterated analog of 1,5-dibromopentane. This document covers its chemical and physical properties, pricing for research quantities, and a representative experimental protocol for its application in the synthesis of isotopically labeled molecules. The inclusion of deuterium at the terminal positions makes it a valuable tool for isotopic labeling, particularly in metabolic studies, reaction mechanism elucidation, and as an internal standard in mass spectrometry.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 1219803-90-3 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₅H₆D₄Br₂ | --INVALID-LINK-- |

| Molecular Weight | 233.97 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | Colorless to light yellow liquid | --INVALID-LINK-- |

| Density | ~1.688 g/cm³ | --INVALID-LINK-- |

| Boiling Point | ~224°C | --INVALID-LINK-- |

| Melting Point | -34°C | --INVALID-LINK-- |

| Flash Point | 79°C | --INVALID-LINK-- |

| Isotopic Enrichment | 99 atom % D | --INVALID-LINK-- |

Pricing for 1g Research Quantity

| Supplier | Quantity | Price (USD) |

| Medical Isotopes, Inc. | 1g | $1640 |

| CDN Isotopes | 0.1g | $158.00 |

| CDN Isotopes | 0.25g | $304.00 |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

Experimental Protocols

As a versatile building block, this compound can be employed in a variety of organic synthesis reactions. One of its key applications is in the preparation of deuterated pharmaceutical analogs. The following is a representative protocol for a nucleophilic substitution reaction to synthesize a deuterated analog of a hypothetical active pharmaceutical ingredient (API), demonstrating the utility of this compound.

Representative Synthesis of a Deuterated Bis-Ether Compound

This protocol details the synthesis of a deuterated bis-ether compound via a Williamson ether synthesis, reacting this compound with a phenolic precursor.

Materials:

-

This compound (1.0 eq)

-

4-Hydroxyacetophenone (2.2 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxyacetophenone (2.2 eq) and anhydrous potassium carbonate (3.0 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the solids.

-

Reagent Addition: While stirring, add this compound (1.0 eq) to the reaction mixture at room temperature.

-

Reaction: Heat the mixture to 80°C and maintain this temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure deuterated bis-ether product.

Visualizations

The following diagrams illustrate the signaling pathway for the representative synthesis and the corresponding experimental workflow.

Caption: Reaction pathway for the synthesis of a deuterated bis-ether.

Caption: Experimental workflow for the synthesis of a deuterated bis-ether.

In-Depth Technical Guide to the Basic Reactivity of Deuterated Alkyl Halides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles governing the reactivity of deuterated alkyl halides. It delves into the kinetic isotope effect (KIE) and its influence on the primary reaction pathways of these compounds—namely, nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. This document is intended to serve as a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development by providing both theoretical background and practical experimental guidance.

Introduction: The Significance of Deuteration in Alkyl Halide Reactivity

Deuterium, a stable isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, effectively doubling its mass compared to protium (¹H). This seemingly subtle difference in mass has profound consequences for the reactivity of organic molecules, a phenomenon known as the kinetic isotope effect (KIE). When a hydrogen atom in an alkyl halide is replaced by deuterium, the rates of reactions involving the cleavage of the carbon-hydrogen (or carbon-deuterium) bond can be significantly altered.

This alteration in reactivity is of paramount importance in various scientific disciplines. In mechanistic organic chemistry, the KIE is a powerful tool for elucidating reaction pathways. By observing the change in reaction rate upon isotopic substitution, chemists can infer whether a specific C-H bond is broken in the rate-determining step of a reaction. In the realm of drug development, the strategic incorporation of deuterium into a drug molecule can modulate its metabolic stability. Since many drug metabolism pathways involve the enzymatic oxidation of C-H bonds, replacing a metabolically labile hydrogen with deuterium can slow down this process, leading to an improved pharmacokinetic profile, such as a longer half-life and reduced formation of toxic metabolites.

This guide will explore the core principles of the deuterium KIE and its application to the fundamental reactions of alkyl halides. We will examine how deuteration at different positions within the alkyl halide molecule—specifically at the α- and β-carbons—influences the competition between substitution and elimination pathways.

Theoretical Background: The Deuterium Kinetic Isotope Effect (KIE)

The kinetic isotope effect is defined as the ratio of the rate constant of a reaction with a lighter isotope (k_H) to the rate constant of the same reaction with a heavier isotope (k_D), i.e., KIE = k_H / k_D. The origin of the primary deuterium KIE lies in the difference in the zero-point vibrational energy (ZPE) of a C-H bond compared to a C-D bond. Due to its greater mass, deuterium forms a stronger bond with carbon, resulting in a lower ZPE for the C-D bond. Consequently, more energy is required to break a C-D bond than a C-H bond.

If the cleavage of a C-H bond is the rate-determining step of a reaction, the reaction will proceed more slowly when hydrogen is replaced by deuterium, resulting in a "normal" primary KIE (k_H/k_D > 1). The magnitude of this effect is typically in the range of 2 to 8.

Secondary kinetic isotope effects are observed when the isotopically substituted bond is not broken in the rate-determining step but is located at or near the reaction center. These effects are generally smaller than primary KIEs and can be either "normal" (k_H/k_D > 1) or "inverse" (k_H/k_D < 1).

-

α-Secondary KIE: Deuteration at the α-carbon (the carbon bearing the leaving group) can influence the reaction rate. For SN1 reactions, which proceed through a carbocation intermediate with sp² hybridization, a normal KIE (typically 1.1-1.2) is observed. This is because the Cα-H(D) bending vibrations are less constrained in the sp²-hybridized transition state compared to the sp³-hybridized ground state. In contrast, SN2 reactions, which involve a pentacoordinate transition state, typically show a small inverse or no KIE (k_H/k_D ≈ 0.95-1.05).

-

β-Secondary KIE: Deuteration at the β-carbon (the carbon adjacent to the α-carbon) can also affect the reaction rate. In E2 reactions, where a β-hydrogen is removed in the rate-determining step, a large primary KIE is observed. For SN1 and SN2 reactions, β-deuteration can lead to small normal KIEs due to hyperconjugative stabilization of the transition state.

Quantitative Data on the Reactivity of Deuterated Alkyl Halides

The following tables summarize quantitative data on the kinetic isotope effects observed in various reactions of deuterated alkyl halides.

Table 1: Secondary α- and β-Deuterium Kinetic Isotope Effects in the SN2 Reaction of Alkyl Halides with Pyridine in Nitrobenzene at 50°C

| Alkyl Halide | Deuteration Position | k_H (x 10⁵ M⁻¹s⁻¹) | k_D (x 10⁵ M⁻¹s⁻¹) | k_H/k_D per D |

| Ethyl-d₂ bromide | α | 9.18 | 8.80 | 0.98 |

| Ethyl-d₃ bromide | β | 9.18 | 9.18 | 1.00 |

| Isopropyl-d₁ bromide | α | 13.8 | 13.2 | 0.98 |

| Isopropyl-d₆ bromide | β | 13.8 | 13.5 | 1.02 |

Data adapted from a study on secondary deuterium isotope effects.

Table 2: Primary Deuterium Kinetic Isotope Effect in the E2 Elimination of 1-Bromo-2-phenylethane

| Substrate | Base | Solvent | Temperature (°C) | k_H/k_D |

| 1-Bromo-2-phenylethane | Sodium Ethoxide | Ethanol | 25 | 7.11 |

This value indicates that the C-H bond at the β-position is broken in the rate-determining step of the E2 reaction.

Experimental Protocols

This section provides detailed methodologies for key experiments to determine the kinetic isotope effects in the reactions of alkyl halides.

Protocol for Determining the Kinetics of an SN1 Reaction: Solvolysis of tert-Butyl Chloride (Titrimetric Method)

This protocol describes the determination of the rate constant for the solvolysis of tert-butyl chloride in a mixed solvent system by monitoring the production of hydrochloric acid via titration.

Materials:

-

tert-Butyl chloride

-

Acetone (reagent grade)

-

Deionized water

-

0.1 M Sodium hydroxide (NaOH) solution, standardized

-

Bromothymol blue indicator solution

-

Erlenmeyer flasks (125 mL)

-

Burette (50 mL)

-

Pipettes (volumetric and graduated)

-

Stopwatch

-

Constant temperature water bath

Procedure:

-

Solvent Preparation: Prepare a 50:50 (v/v) acetone-water solvent mixture.

-

Reaction Setup:

-

In a 125 mL Erlenmeyer flask, place 50 mL of the 50:50 acetone-water solvent mixture.

-

Add 3-4 drops of bromothymol blue indicator to the solvent. The solution should be yellow (acidic).

-

Add 0.1 M NaOH dropwise from a burette until the solution just turns blue (basic). Record the initial burette reading.

-

Place the flask in a constant temperature water bath set to the desired reaction temperature (e.g., 25°C) and allow it to equilibrate for 5-10 minutes.

-

-

Initiation of the Reaction:

-

Rapidly add a known volume of tert-butyl chloride (e.g., 1.0 mL) to the temperature-equilibrated solvent mixture in the Erlenmeyer flask.

-

Start the stopwatch immediately upon addition.

-

-

Kinetic Measurements:

-

As the solvolysis reaction proceeds, HCl is produced, which neutralizes the added NaOH, causing the indicator to turn from blue to yellow.

-

Record the time at which the solution turns yellow.

-

Immediately add a known volume of 0.1 M NaOH (e.g., 1.0 mL) from the burette to turn the solution blue again. Record the new burette reading.

-

Continue this process of recording the time for the color change and adding aliquots of NaOH for at least 6-8 intervals.

-

-

Data Analysis:

-

The concentration of unreacted tert-butyl chloride at each time point can be calculated from the amount of NaOH consumed.

-